molecular formula C19H16BrNO5 B2880306 Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate CAS No. 308296-30-2

Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2880306
CAS No.: 308296-30-2
M. Wt: 418.243
InChI Key: REJGATLHRCCKLU-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C14H14BrNO5. It is a part of a collection of rare and unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl ester group, a benzofuran ring, and a bromine atom . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 356.175 . Other physical and chemical properties such as melting point, boiling point, and solubility can be determined through experimental analysis .

Scientific Research Applications

Anticancer Applications

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogs have been explored for their anticancer properties. Research indicates that these compounds can overcome drug resistance in cancer cells, offering a promising approach for treating cancers characterized by multiple drug resistance. The structure-activity relationship (SAR) studies have led to the development of compounds with low micromolar cytotoxicity against a range of hematologic and solid tumor cells, highlighting their potential as anticancer agents (Das et al., 2009).

Antimicrobial Screening

The synthesis and characterization of benzofuran derivatives, including 5-bromobenzofuranyl aryl ureas and carbamates, have shown biological significance. These compounds have been screened for antimicrobial activities, suggesting their utility in developing new antimicrobial agents. This research aligns with the broader interest in benzofuran compounds for their potential biologically active applications (Kumari et al., 2019).

Novel Synthesis Approaches

Innovative synthesis methods for benzofuran-2-yl derivatives have been developed, showcasing the versatility of these compounds in chemical synthesis. These methods enable the generation of novel compounds that could have applications in various research and development fields, including pharmaceuticals and organic electronics (Gao et al., 2011).

Pharmacological Activity

Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates have been synthesized and screened for biological activity, displaying low toxicity and significant anti-inflammatory and antiradical activities. This indicates their potential for therapeutic applications, especially in treating inflammation and oxidative stress-related conditions (Zykova et al., 2016).

Optical Characterizations for Photodiode Applications

Research on the design, fabrication, and optical characterizations of compounds with benzofuran and pyrimidine moieties highlights their potential in photodiode applications. These studies contribute to the development of organic electronics, particularly in the fabrication of organic photodiodes, by offering insights into the optical properties and behaviors of these compounds (Elkanzi et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, characterization, and potential applications. Given its potential as a flavonoid acetamide derivative, it could be of interest in the study of various biological properties .

Properties

IUPAC Name

ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO5/c1-2-24-19(23)17-12-8-15(25-10-16(21)22)13(20)9-14(12)26-18(17)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJGATLHRCCKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)N)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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